Methyl 2-(4-biphenylyl)propionate
Description
Methyl 2-(4-biphenylyl)propionate is an ester derivative of 2-(4-biphenylyl)propionic acid, a compound characterized by a biphenyl moiety linked to a propionic acid backbone. The parent acid (C₁₅H₁₄O₂) is a light yellowish-white powder with a melting point of 145–148°C and a purity ≥98% . The compound is synthesized via esterification of the carboxylic acid group, a common method for similar propionate derivatives .
Properties
Molecular Formula |
C18H30I3N3O8 |
|---|---|
Molecular Weight |
797.2 g/mol |
IUPAC Name |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-methylbenzamide;2-(hydroxymethoxy)propane-1,3-diol;methane;hydrate |
InChI |
InChI=1S/C13H14I3N3O3.C4H10O4.CH4.H2O/c1-5(20)18-11-8(14)7(13(22)17-3)9(15)12(10(11)16)19(4)6(2)21;5-1-4(2-6)8-3-7;;/h1-4H3,(H,17,22)(H,18,20);4-7H,1-3H2;1H4;1H2 |
InChI Key |
MNUHHJSHXOHDAU-UHFFFAOYSA-N |
Canonical SMILES |
C.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)N(C)C(=O)C)I.C(C(CO)OCO)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-biphenylyl)propionate can be synthesized through several methods. One common approach involves the esterification of 2-(4-biphenylyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-biphenylyl)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-(4-biphenylyl)propionic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-biphenylyl)propionic acid.
Reduction: 2-(4-biphenylyl)propanol.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 2-(4-biphenylyl)propionate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the production of NSAIDs like flurbiprofen, which are used to treat inflammation and pain.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-biphenylyl)propionate is primarily related to its role as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of flurbiprofen, the compound undergoes metabolic conversion to produce the active drug, which inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Anti-inflammatory and Analgesic Propionates
- Sodium 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionate dihydrate (15) and 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid (13b) :
These derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic activities. In the carrageenan edema test, compound 15 demonstrated superior efficacy compared to Methyl 2-(4-biphenylyl)propionate, likely due to its sodium salt formulation enhancing solubility and absorption . - Ethyl-[2-(4-i-butylphenyl)propionate] (1) :
Synthesized via esterification, this compound shares structural similarity but substitutes the biphenylyl group with a branched alkyl chain. Its lower molecular weight (C₁₄H₂₀O₂ vs. C₁₆H₁₆O₂ for the biphenylyl derivative) may reduce steric hindrance, affecting receptor binding in therapeutic contexts .
Halogenated and Substituted Derivatives
- This compound’s applications may extend to targeted drug delivery due to its enhanced hydrogen-bonding capacity .
- Methyl 2-[4-(4-hydroxy-1-butyn-1-yl)phenyl]-2-methylpropanoate (CAS 1020719-49-6): The hydroxybutynyl group introduces alkyne functionality, enabling click chemistry applications. This contrasts with the biphenylyl derivative’s aromatic rigidity, offering versatility in synthetic modifications .
Agrochemical and Herbicidal Derivatives
- Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate: As a phenoxyphenoxy-carboxylate herbicide, this compound’s dichlorophenyl substituent enhances herbicidal activity by disrupting plant lipid biosynthesis. The biphenylyl analog lacks such substituents, limiting its agrochemical utility but retaining pharmaceutical relevance .
Ibuprofen-Related Compounds
- 2-[4-(2-Methyl-propenyl)phenyl]propionic Acid (Ibuprofen Impurity 72): Structural similarity to ibuprofen (a methylpropenyl group instead of isobutyl) highlights how minor substitutions influence pharmacological profiles.
Comparative Data Tables
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₆H₁₆O₂ | 240.30 | Biphenylyl, ester |
| Sodium 2-[4-(2-oxocyclopentyl)phenyl]propionate | C₁₅H₁₇NaO₃ | 280.28 | Sodium salt, ketone |
| Methyl 2-(4-amino-3-fluorophenoxy)propionate | C₁₀H₁₂FNO₃ | 213.21 | Amino, fluoro, phenoxy |
| Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate | C₁₆H₁₃Cl₂O₄ | 355.18 | Dichlorophenyl, phenoxy |
Table 2: Pharmacological Activities
| Compound | Anti-inflammatory (Carrageenan Edema Test) | Analgesic Activity | Application |
|---|---|---|---|
| This compound | Moderate | Not reported | Pharmaceutical R&D |
| Sodium 2-[4-(2-oxocyclopentyl)phenyl]propionate | High | High | NSAID candidate |
| Ibuprofen Impurity 72 | Low | Low | Toxicity studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
